Pyrido[3,4-b]pyrazin-7-amine
Description
Overview of Pyrido[3,4-b]pyrazine (B183377) Core Structure and its Significance in Organic Chemistry
The Pyrido[3,4-b]pyrazine core is a fused heterocyclic system consisting of a pyridine (B92270) ring and a pyrazine (B50134) ring. This nitrogen-rich framework is significant in organic chemistry due to its versatile applications. chemimpex.com It serves as a key intermediate in the synthesis of various molecules. chemimpex.com The arrangement of nitrogen atoms in the fused rings influences the molecule's electronic properties, making it an attractive component in the design of functional materials.
The stability and reactivity of the Pyrido[3,4-b]pyrazine core are enhanced by its distinct nitrogen-rich structure, which also makes it a good candidate for further functionalization. chemimpex.com This adaptability allows for its use in the creation of advanced materials for electronics and sensors. chemimpex.com
Historical Context and Evolution of Pyrido[3,4-b]pyrazine Research
Research into pyrazine derivatives has a long history, with early studies focusing on their synthesis and basic properties. Over the years, the focus has shifted towards exploring the bio-applications of these compounds. tandfonline.com The development of new synthetic techniques has enabled the creation of a wide array of pyrazine derivatives, including those with the Pyrido[3,4-b]pyrazine core.
A 2022 review highlighted the progress in pyrazine synthesis over the preceding six years, indicating a growing interest in this class of compounds. researchgate.net The evolution of research in this area has been driven by the quest for new molecules with specific biological activities and material properties.
Classification and Structural Relationships within Pyrazine and Pyridopyrazine Families
Pyrido[3,4-b]pyrazin-7-amine belongs to the larger family of N-heterocyclic compounds. tandfonline.com Specifically, it is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms in a 1,4-para arrangement. researchgate.netmdpi.com The fusion of a pyridine ring to the pyrazine core gives rise to the pyridopyrazine scaffold.
There are different isomers of pyridopyrazines, depending on the point of fusion between the pyridine and pyrazine rings. google.comgoogle.comacs.org this compound is one specific isomer with an amine group attached at the 7-position of the pyridopyrazine ring system. The specific arrangement of atoms and functional groups gives each isomer unique chemical and physical properties. bspublications.net
Scope and Research Significance of this compound
The research significance of this compound and its derivatives lies in their potential applications in medicinal chemistry and materials science. Compounds with the pyridopyrazine core have been investigated for a variety of pharmacological activities. ontosight.ai For instance, certain pyridopyrazine derivatives have been studied as potential inhibitors of enzymes like spleen tyrosine kinase (Syk), which is involved in inflammatory and immune responses. google.com
In the field of materials science, the Pyrido[3,4-b]pyrazine structure is utilized in the development of organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net The electron-deficient nature of the pyrazine and quinoxaline (B1680401) fragments makes them suitable as electron-withdrawing components in push-pull structures for intramolecular charge transfer. researchgate.net Furthermore, copolymers based on Pyrido[3,4-b]pyrazine have been synthesized and characterized for their potential use in bulk heterojunction solar cells. acs.org
Below is an interactive data table summarizing the key properties of Pyrido[3,4-b]pyrazine:
| Property | Value |
| IUPAC Name | pyrido[3,4-b]pyrazine |
| CAS Number | 254-86-4 |
| Molecular Weight | 131.14 |
| Melting Point | 97 °C |
| Boiling Point | 273.5 °C at 760 mmHg |
Structure
3D Structure
Properties
IUPAC Name |
pyrido[3,4-b]pyrazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYHJKILSRMGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663625 | |
| Record name | Pyrido[3,4-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91673-74-4 | |
| Record name | Pyrido[3,4-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Pyrido 3,4 B Pyrazin 7 Amine
Classical and Modern Synthetic Approaches to the Pyrido[3,4-b]pyrazine (B183377) Core
The construction of the bicyclic pyrido[3,4-b]pyrazine ring system can be achieved through several strategic synthetic routes. These range from traditional condensation reactions, which form the bedrock of heterocyclic synthesis, to more contemporary methods like multi-component and microwave-assisted protocols that offer advantages in efficiency and sustainability.
Condensation Reactions Utilizing Diaminopyridines and 1,2-Dicarbonyl Compounds
A foundational and widely employed method for synthesizing the pyrido[3,4-b]pyrazine core is the condensation reaction between a substituted 3,4-diaminopyridine (B372788) and a 1,2-dicarbonyl compound (also known as an α-dicarbonyl or α-oxocarbonyl compound). clockss.orgnih.govbenthamdirect.com This reaction is a versatile route to various quinoxaline (B1680401) and pyridopyrazine derivatives. nih.gov
The general mechanism involves the sequential condensation of the two amino groups of the diaminopyridine with the two carbonyl groups of the dicarbonyl compound, leading to the formation of the pyrazine (B50134) ring fused to the pyridine (B92270) core. slideshare.net A notable example is the reaction of 2-chloro-3,4-diaminopyridine with various 1,2-dicarbonyl compounds to yield the corresponding 5-chloropyrido[3,4-b]pyrazines in good yields. clockss.org This precursor can then be further functionalized. The reaction conditions can be optimized to improve yields and, in the case of unsymmetrical dicarbonyls, to control the regiochemical outcome. benthamdirect.com
| Diaminopyridine Precursor | 1,2-Dicarbonyl Compound | Resulting Product Core | Reference |
|---|---|---|---|
| 2-Chloro-3,4-diaminopyridine | Unsymmetrical glyoxals | 5-Chloropyrido[3,4-b]pyrazines | clockss.org |
| Pyridinediamines | α-Oxocarbonyl compounds | Pyrido[2,3-b]pyrazine (B189457) | benthamdirect.com |
Multi-component Reaction Strategies for Pyrido[3,4-b]pyrazine Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of related heterocyclic systems like pyrido[2,3-b]pyrazines, a three-component reaction has been developed involving an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.govrsc.org
Similarly, catalyst-free, one-pot, three-component protocols have been successfully applied to synthesize related fused pyridine systems like dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing the potential of MCRs for generating diverse heterocyclic libraries. nih.gov These strategies often proceed through a cascade of reactions, such as aldol (B89426) condensation and Michael addition, to rapidly build molecular complexity. nih.govnih.gov
Synthesis via Gould-Jacobs Type Reactions for Related Bicyclic Systems
The Gould-Jacobs reaction is a classic method for the synthesis of quinoline (B57606) and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinolone ring. mdpi.commdpi.com While not a direct route to pyrido[3,4-b]pyrazines, its application to the synthesis of related bicyclic systems, such as 1H-pyrazolo[3,4-b]pyridines, demonstrates its utility in constructing fused heterocyclic scaffolds. mdpi.com
In this context, a 3-aminopyrazole (B16455) derivative is used in place of aniline, reacting with the malonate ester. The resulting intermediate undergoes cyclization, often followed by treatment with reagents like POCl₃ or SOCl₂, to yield the final chloro-substituted heterocyclic product. mdpi.com The reaction mechanism proceeds through a nucleophilic attack from the amine, followed by a 6-electron cyclization process. wikipedia.org This methodology is particularly effective for anilines (and by extension, other amino-heterocyles) bearing electron-donating groups. wikipedia.org
Microwave-Assisted Synthetic Protocols for Pyrido[3,4-b]pyrazines
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyrido[2,3-b]pyrazines and related pyrazolo[3,4-b]pyridines. nih.govresearchgate.netosi.lv
For instance, the synthesis of 7-substituted pyrido[2,3-b]pyrazines has been achieved in good yields and with short reaction times under solvent-free and catalyst-free microwave irradiation. nih.gov Microwave heating has also been employed in multi-component reactions to produce pyrazolo-[3,4-b]-quinoline derivatives in excellent yields (91-98%) in an environmentally friendly aqueous ethanol medium. nih.gov The precise control of reaction parameters afforded by microwave irradiation makes it a powerful tool for improving classic organic reactions. researchgate.net
Regioselectivity and Stereoselectivity in Pyrido[3,4-b]pyrazine Synthesis
When synthesizing substituted pyrido[3,4-b]pyrazines, particularly from unsymmetrical starting materials, controlling the orientation of substituents on the final ring system is a critical challenge. Regioselectivity, the control over which of two or more possible positional isomers is formed, is a key consideration for ensuring the synthesis of the desired biologically active compound.
Control of Regioisomeric Formation in Unsymmetrical Precursor Reactions
The condensation of a 3,4-diaminopyridine with an unsymmetrical 1,2-dicarbonyl compound can theoretically lead to the formation of two different regioisomers. clockss.orgbenthamdirect.com The specific isomer produced can have significantly different biological properties, making regiocontrol essential. benthamdirect.comresearchgate.net
Research has shown that in the condensation of 2-chloro-3,4-diaminopyridine with unsymmetrical glyoxals, a mixture of two regioisomers is often formed, with the 2-substituted pyrido[3,4-b]pyrazine typically being the major product. clockss.org The regiochemistry of these products can be unambiguously assigned using 2D-NMR experiments. clockss.org Studies on the related pyrido[2,3-b]pyrazine system have demonstrated that reaction conditions can be manipulated to favor the formation of one isomer over the other. benthamdirect.com
| Factor | Effect on Regioselectivity | Example System | Reference |
|---|---|---|---|
| Temperature | Increased regioselectivity observed at low temperatures. | Pyrido[2,3-b]pyrazine | benthamdirect.comresearchgate.net |
| Solvent/Catalysis | Increased regioselectivity observed in acidic solvents (e.g., acetic acid, trifluoroacetic acid). | Pyrido[2,3-b]pyrazine | benthamdirect.comresearchgate.net |
| Substituent Effects | Electron-withdrawing substituents on pyridyne precursors can direct nucleophilic attack, controlling regioselectivity. | 3,4-Pyridynes | nih.gov |
By optimizing parameters such as temperature and catalysis, it is possible to enhance the formation of the desired, often more biologically active, isomer. benthamdirect.com For example, increased regioselectivity has been observed at lower temperatures and in acidic solvents for the synthesis of certain pyrido[2,3-b]pyrazines. benthamdirect.com
Derivatization Strategies and Functionalization of the Pyrido[3,4-b]pyrazin-7-amine Scaffold
The pyrido[3,4-b]pyrazine scaffold is amenable to a variety of derivatization and functionalization strategies, allowing for the systematic modification of its structure to explore structure-activity relationships (SAR), particularly in the context of drug discovery.
Functionalization at Pyridine and Pyrazine Ring Positions (e.g., C-8, C-5, N-6)
Functionalization of the pyrido[3,4-b]pyrazine core has been successfully achieved at several positions on both the pyridine and pyrazine rings. A common strategy involves the synthesis of halogenated intermediates that serve as versatile handles for subsequent cross-coupling reactions.
For example, 5-Chloropyrido[3,4-b]pyrazines can be prepared and then subjected to C-C and C-N coupling reactions to introduce substituents at the C-5 position. clockss.org Similarly, the N-6 position can be functionalized through coupling reactions with 5-oxo intermediates. clockss.org The C-8 position is also a key site for modification. In one approach, 8-bromopyrido[3,4-b]pyrazine (B1341625) was used as a starting material for further halogenation, such as iodination at the C-7 position, creating a di-halogenated scaffold ready for selective, stepwise functionalization. nih.govmdpi.com A novel family of disubstituted pyrido[3,4-b]pyrazine compounds has been developed where a key pharmacophoric group was successfully introduced at either the C-5 or C-8 positions, demonstrating the viability of targeting these sites for kinase inhibitor design. rsc.org
The table below summarizes key functionalization strategies at different ring positions.
| Ring Position | Precursor | Reaction Type | Reagents/Conditions | Result | Source(s) |
| C-5 | 5-Chloropyrido[3,4-b]pyrazine | C-C or C-N Coupling | Palladium Catalysis | C-5 substituted derivatives | clockss.org |
| N-6 | 5-Oxopyrido[3,4-b]pyrazine | C-N Coupling | Not Specified | N-6 substituted derivatives | clockss.org |
| C-8 | Pyrido[3,4-b]pyrazine | Introduction of Pharmacophore | Synthetic route not detailed | C-8 substituted derivatives | rsc.org |
| C-7 (on C-8 bromo) | 8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine | Deprotometalation-Iodination | TMP-based Li-Zn combinations, I₂ | 8-Bromo-7-iodopyrido[3,4-b]pyrazine | nih.govmdpi.com |
Introduction of Diverse Chemical Moieties (e.g., Aryl, Amino, Carbamic Acid Esters)
A wide array of chemical moieties has been introduced onto the pyrido[3,4-b]pyrazine scaffold, significantly expanding its chemical diversity. This is often accomplished through modern cross-coupling reactions on halogenated precursors.
Palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently employed to form new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. For instance, 8-bromo-7-iodopyrido[3,4-b]pyrazine has been subjected to palladium-catalyzed couplings with arylboronic acids to yield aryl-substituted products. nih.govmdpi.com
Carbon-nitrogen bond formation is another critical transformation for derivatizing the scaffold. Buchwald-Hartwig coupling and related C-N coupling reactions have been used to introduce anilines and other amino groups. nih.govtandfonline.com For example, a 4-(piperidin-1-yl)aniline moiety, identified as a valuable pharmacophore for protein kinase inhibitors, was successfully incorporated at the C-5 or C-8 positions. rsc.org The reaction of 5-chloro or 5-oxo intermediates also provides a route to N-substituted derivatives. clockss.org
The table below details examples of moieties introduced onto the scaffold.
| Moiety Type | Reaction Type | Precursor | Example Moiety | Source(s) |
| Aryl | Suzuki-Miyaura Coupling | Halogenated Pyrido[3,4-b]pyrazine | Phenyl, Thienyl | nih.govmdpi.com |
| Amino (Anilines) | C-N Coupling (e.g., Buchwald-Hartwig) | Halogenated Pyrido[3,4-b]pyrazine | 4-(piperidin-1-yl)aniline | nih.govmdpi.comrsc.org |
| Amino (Azoles) | Copper-catalyzed C-N Coupling | Halogenated Pyrido[2,3-b]pyrazine (related isomer) | Azoles | nih.gov |
| Alkylamino, Aryloxy | Direct Nucleophilic Substitution | Halogenated Pyrido[2,3-b]pyrazine (related isomer) | Benzylamino, Aryloxy | nih.gov |
Post-Synthesis Modifications for Enhanced Utility
Post-synthesis modifications of functionalized pyrido[3,4-b]pyrazine cores are crucial for creating libraries of compounds for biological screening and optimizing lead compounds. Halogenated intermediates, such as 5-chloro and 8-bromo derivatives, are particularly valuable for this purpose. clockss.orgnih.govmdpi.com
Once the core scaffold is synthesized and halogenated, these positions act as synthetic handles for diversification. Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are performed as post-synthesis modifications to introduce a range of aryl and amino substituents, respectively. nih.govmdpi.com This strategy was effectively used to functionalize 8-bromo-7-iodopyrido[3,4-b]pyrazine, where subsequent coupling reactions allowed for the creation of more complex, fused carbazole (B46965) and carboline structures. nih.govmdpi.com Similarly, 5-chloro intermediates are derivatized via C-C and C-N coupling reactions to build a library of analogs for evaluation as protein kinase inhibitors. clockss.orgrsc.org This stepwise approach of synthesis followed by modification allows for the efficient generation of diverse analogs from a common intermediate.
Mechanistic Pathways of Synthetic Reactions Leading to this compound
The construction of the pyrido[3,4-b]pyrazine ring system is typically achieved through condensation and cyclization reactions that form the pyrazine portion of the fused heterocycle.
Elucidation of Reaction Mechanisms (e.g., Cyclization, Ring Annulation, Nucleophilic Additions)
The most fundamental and widely used method for synthesizing the pyrazine ring in quinoxalines and pyridopyrazines is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.govmdpi.comslideshare.net For the pyrido[3,4-b]pyrazine scaffold, this involves the reaction of a substituted 3,4-diaminopyridine with a 1,2-dicarbonyl compound (e.g., a glyoxal). clockss.org The mechanism proceeds through a two-step nucleophilic addition-elimination pathway. First, one of the amino groups of the diaminopyridine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate which then dehydrates to form an imine (Schiff base). This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step then occurs to yield the aromatic pyrazine ring, completing the fused bicyclic system. slideshare.net If the dicarbonyl compound is unsymmetrical, a mixture of two regioisomers can be formed. clockss.org
Another key mechanistic process is ring annulation, where a new ring is formed onto an existing one. A one-pot annelation reaction has been described for creating tetrahydropyrido[3,4-b]pyrazine scaffolds, which involves the reaction of pentafluoropyridine (B1199360) with a diamine. This reaction proceeds via sequential nucleophilic aromatic substitution, where the diamine displaces two of the fluorine atoms on the pyridine ring, followed by cyclization.
The table below outlines the key mechanistic steps in the synthesis of the pyrido[3,4-b]pyrazine core.
| Mechanistic Step | Description | Reactants | Key Intermediate | Source(s) |
| Condensation/Cyclization | Reaction between a diamine and a dicarbonyl compound to form the pyrazine ring. | 3,4-Diaminopyridine and 1,2-dicarbonyl compound | Hemiaminal, Imine (Schiff base) | clockss.orgnih.govmdpi.comslideshare.net |
| Nucleophilic Addition | The amino group of the diamine attacks the electrophilic carbonyl carbon. | Amine, Carbonyl | Hemiaminal | slideshare.net |
| Ring Annulation | Formation of the pyrazine ring onto the pyridine core through sequential substitutions. | Pentafluoropyridine, Diamine | Not specified | N/A |
| Dehydration | Elimination of water molecules to form double bonds and achieve aromatization. | Cyclized intermediate | Dihydropyridopyrazine | slideshare.net |
Catalytic Roles and Reaction Optimization
In the synthesis of related nitrogen-containing heterocyclic compounds, catalysis plays a crucial role in improving reaction efficiency, yield, and selectivity. While specific catalysts for this compound are not documented, the synthesis of analogous structures like pyrazolo[3,4-b]pyridines often employs various catalytic systems.
Catalytic Approaches in Analogous Syntheses:
Lewis Acid Catalysis: Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have been utilized to catalyze the cyclization reactions in the formation of similar fused pyridine rings. The catalyst activates carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.
Metal-Organic Frameworks (MOFs): Novel catalytic systems, including nano-magnetic metal-organic frameworks, have been developed for the synthesis of pyrazolo[3,4-b]pyridines. These heterogeneous catalysts offer high yields and the advantage of easy separation and reusability.
Palladium Catalysis: Palladium catalysts, like PdCl₂(PPh₃)₂, are instrumental in cross-coupling reactions (e.g., Suzuki coupling) to functionalize the core heterocyclic structure after its initial formation.
Reaction Optimization:
The optimization of synthetic routes for complex heterocycles is a critical step to ensure high yields and purity. This process typically involves systematically varying several parameters. For related compounds, optimization studies have focused on:
Catalyst Screening: Testing a variety of catalysts to identify the most effective one.
Solvent Effects: Evaluating the reaction in different solvents to determine the optimal medium for solubility and reactivity.
Temperature and Reaction Time: Adjusting the temperature and duration of the reaction to maximize product formation while minimizing side reactions.
Base/Additive Screening: The addition of bases (e.g., K₂CO₃, TEA) or other additives can significantly influence reaction outcomes.
A representative, though hypothetical, optimization table for a key synthetic step is presented below to illustrate the process.
Table 1: Hypothetical Optimization for a Key Cyclization Step
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol | 80 | Trace |
| 2 | ZrCl₄ | Ethanol | 80 | 45 |
| 3 | Sc(OTf)₃ | Ethanol | 80 | 30 |
| 4 | ZrCl₄ | DMF | 95 | 65 |
| 5 | ZrCl₄ | Dioxane | 95 | 58 |
| 6 | ZrCl₄ | DMF | 110 | 62 (decomposition observed) |
Tautomeric Considerations and Their Impact on Synthesis
Tautomerism, the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, can significantly impact the reactivity and synthesis of heterocyclic compounds containing amino groups. For this compound, the potential for amino-imino tautomerism exists.
The 7-amino form is generally expected to be the predominant and more stable tautomer due to the aromaticity of the pyridine ring. However, the corresponding 7-imino tautomer could potentially exist in equilibrium.
Impact on Synthesis:
Regioselectivity: The presence of different tautomers can affect the regioselectivity of subsequent reactions, such as alkylation or acylation. The nucleophilic character of the exocyclic nitrogen versus the ring nitrogens can change depending on the tautomeric form present under specific reaction conditions.
Reaction Pathways: The imino tautomer, although likely less stable, could open up alternative reaction pathways. For instance, it might react as a different type of nucleophile compared to the amino form, potentially leading to different products.
Starting Material Reactivity: During the synthesis of the target molecule, the tautomeric forms of precursor molecules, such as substituted aminopyridines or aminopyrazines, dictate the initial sites of reaction, influencing the final cyclization and structure of the product.
Without specific experimental or computational studies on this compound, any discussion on its tautomerism remains speculative and based on the established principles of heterocyclic chemistry.
Theoretical and Computational Investigations of Pyrido 3,4 B Pyrazin 7 Amine
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of pyrido[3,4-b]pyrazine (B183377) derivatives have been analyzed using Density Functional Theory (DFT). scispace.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior, chemical reactivity, and absorption characteristics. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and its ability to participate in electronic transitions.
In studies of related pyrido[3,4-b]pyrazine-based organic sensitizers, DFT calculations have shown that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting core and acceptor units. scispace.com For Pyrido[3,4-b]pyrazin-7-amine, the amine group at the C-7 position acts as an electron-donating group, which would be expected to raise the HOMO energy level. This, in turn, generally leads to a smaller HOMO-LUMO gap, facilitating intramolecular charge transfer (ICT) from the donor (amine group) to the acceptor (the pyrido[3,4-b]pyrazine core). A smaller energy gap corresponds to a red shift in the molecule's absorption spectrum. scispace.com
Computational studies on similar pyrido[2,3-b]pyrazine (B189457) systems have shown that the energy gap can be effectively tuned by altering substituents, with lower Egap values correlating with higher chemical reactivity and greater softness. rsc.orgresearchgate.net For a series of pyrido[3,4-b]pyrazine-based dyes, the calculated HOMO-LUMO energy gaps were found to be in the range of 2.08 eV to 2.30 eV. scispace.com
| Computational Parameter | Typical Calculated Value (eV) for related structures | Significance |
|---|---|---|
| EHOMO | -5.10 to -5.35 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.80 to -3.05 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (Egap) | 2.08 to 2.30 | Indicates chemical reactivity and the energy required for electronic excitation. scispace.com |
Spectroscopic Property Prediction and Validation (UV-Vis, IR, NMR)
Computational methods are invaluable for predicting the spectroscopic properties of novel compounds, which can then be validated against experimental data. DFT calculations are routinely used to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. rsc.orgnih.gov
UV-Vis Spectroscopy: The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent DFT (TD-DFT). nih.gov The calculations can predict the maximum absorption wavelengths (λmax) that arise from electronic transitions, most commonly the HOMO→LUMO transition. scispace.com For pyrido[3,4-b]pyrazine derivatives, the absorption spectra generally show two main bands: a higher-energy band corresponding to π–π* transitions within the aromatic system and a lower-energy band attributed to intramolecular charge transfer (ICT). scispace.com The calculated λmax for the ICT band in related sensitizers falls within the 480–530 nm range, which aligns well with experimental findings. scispace.com
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These computations help in the assignment of experimental Fourier-Transform Infrared (FT-IR) spectra by predicting the frequencies and intensities of vibrational modes associated with specific functional groups and skeletal vibrations. For this compound, key predicted vibrations would include N-H stretching and bending modes from the amine group, C=N and C=C stretching from the heterocyclic rings, and C-H aromatic stretching. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting the 1H and 13C NMR chemical shifts. nih.gov These theoretical values serve as a powerful tool for structural elucidation by correlating calculated shifts with experimentally observed resonances, aiding in the definitive assignment of the molecular structure. nih.gov
Nonlinear Optical (NLO) Properties and Computational Prediction
Molecules with significant intramolecular charge transfer characteristics, like donor-acceptor substituted π-conjugated systems, are often candidates for nonlinear optical (NLO) materials. These materials have applications in optoelectronics and telecommunications. Computational DFT calculations are a primary method for predicting the NLO response of a molecule before its synthesis. researchgate.net
The key parameters for NLO properties are the dipole moment (μ), the average polarizability (⟨α⟩), and the first-order hyperpolarizability (βtot). A high βtot value is indicative of a strong NLO response. Studies on the closely related pyrido[2,3-b]pyrazine scaffold have demonstrated that these compounds can possess remarkable NLO properties. rsc.orgrsc.org DFT calculations on these derivatives showed that compounds with a smaller HOMO-LUMO energy gap tend to exhibit higher hyperpolarizability values. researchgate.net The presence of the electron-donating amine group on the pyrido[3,4-b]pyrazine core would likely enhance its ICT character, suggesting that this compound could have potential as an NLO material.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~5.0 - 10.0 | Debye |
| Average Polarizability (⟨α⟩) | ~3.90 x 10-23 | esu |
| First Hyperpolarizability (βtot) | ~15.6 x 10-30 | esu |
Note: The data presented is for a highly responsive derivative of the pyrido[2,3-b]pyrazine isomer and serves as an example of the NLO potential within this family of compounds.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of chemical reactions is fundamental to optimizing synthetic routes. Computational chemistry allows for the modeling of reaction pathways, the identification of intermediates, and the calculation of activation energies by locating transition states. researchgate.net The synthesis of the pyrido[3,4-b]pyrazine scaffold is typically achieved through the condensation reaction of a suitably substituted diaminopyridine with an α-dicarbonyl compound. rsc.org
For this compound, a plausible synthetic route involves the reaction of 2,3,5-triaminopyridine with glyoxal or a similar 1,2-dicarbonyl species. Theoretical modeling of this pathway would involve:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants and products.
Transition State Searching: Locating the transition state structure for each step of the reaction mechanism, such as the initial nucleophilic attack and subsequent dehydration steps. researchgate.net
Such computational analysis can provide insights into reaction feasibility, regioselectivity, and the role of catalysts, thereby guiding experimental synthesis efforts. researchgate.net
Conformational Analysis and Stability Studies
While the fused aromatic ring system of pyrido[3,4-b]pyrazine is inherently rigid and planar, conformational flexibility can arise from its substituents. researchgate.net For this compound, the primary focus of conformational analysis would be the orientation of the amino group relative to the heterocyclic core.
Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the C7-N bond. This analysis helps to identify the lowest energy (most stable) conformer and to determine the rotational energy barrier. The stability of different conformers is influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding between the amine protons and adjacent nitrogen atoms in the pyrazine (B50134) ring. DFT calculations can confirm the planarity of the core structure and elucidate the electronic effects, such as hyperconjugation, that contribute to the stability of the preferred conformation. beilstein-journals.org
Molecular Docking Simulations for Ligand-Target Interactions (Computational Prediction)
The pyrido[3,4-b]pyrazine scaffold has been identified as a valuable core for designing protein kinase inhibitors. rsc.orgrsc.org Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. researchgate.net
Derivatives of this compound have been investigated as inhibitors for cancer-related kinases such as RET kinase and Mitogen-activated protein kinase kinase 4 (MKK4). nih.gov47.251.13 Docking simulations of these compounds into the ATP-binding site of a target kinase can reveal key molecular interactions responsible for their inhibitory activity. Typically, these interactions include:
Hydrogen Bonding: The nitrogen atoms of the pyrido[3,4-b]pyrazine core and the amine substituent can act as hydrogen bond donors and acceptors, often forming critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase active site.
Hydrophobic Interactions: The planar aromatic surface of the molecule can engage in favorable hydrophobic and π-stacking interactions with nonpolar residues within the binding pocket.
The results of docking studies, often expressed as a binding energy or docking score, help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. rsc.orgnih.gov
Biological and Biochemical Activity Studies of Pyrido 3,4 B Pyrazin 7 Amine Analogs Mechanistic Focus
Molecular Targets and Receptor Interaction Mechanisms
The biological effects of pyrido[3,4-b]pyrazine (B183377) analogs are rooted in their ability to bind and modulate the function of key proteins and enzymes. These interactions are often highly specific, leading to the inhibition of critical cellular machinery.
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrido[3,4-b]pyrazine analogs and related heterocyclic systems have been extensively investigated as kinase inhibitors.
Spleen Tyrosine Kinase (Syk): Pyrido[3,4-b]pyrazine derivatives have been specifically designed and patented as inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase crucial for coupling activated immunoreceptors to downstream signaling events in hematopoietic cells like mast cells, macrophages, and B-cells. By inhibiting Syk, these compounds can block signaling from Fc and B-cell receptors, thereby preventing the activation of these immune cells and mitigating inflammatory responses. This mechanism is particularly relevant in the context of autoimmune conditions and hematological malignancies where Syk is often overexpressed or constitutively active.
Fms-like Tyrosine Kinase 3 (FLT3): Analogs such as pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3). FLT3 receptor mutations are known driver mutations in a subset of patients with Acute Myeloid Leukemia (AML). These inhibitors demonstrate significant potency against FLT3 kinase and effectively suppress the proliferation of leukemia cells harboring FLT3 mutations. Mechanistic studies confirm that these compounds act by inhibiting the autophosphorylation of FLT3, a critical step in its activation, thereby blocking downstream signaling pathways that promote cell proliferation. Gilteritinib, a pyrazine-2-carboxamide derivative, is an FDA-approved dual FLT3/AXL inhibitor for treating AML.
Pim-1 Kinase: The serine/threonine kinase Pim-1 is a key therapeutic target in AML with FLT3-Internal Tandem Duplication (ITD) mutations. Pim-1 is transcriptionally upregulated by signals from FLT3-ITD and, in a positive feedback loop, phosphorylates and stabilizes the FLT3-ITD protein. Inhibition of Pim kinase can sensitize FLT3-ITD-positive leukemia cells to apoptosis induced by other therapeutic agents. The activity of pyrido[3,4-b]pyrazine analogs against FLT3 directly impacts this pathway, suggesting a dual mechanism of action by disrupting the synergistic signaling between FLT3 and Pim-1.
Cyclin-Dependent Kinase 2 (CDK2): Pyrazole-based analogs, particularly those with a pyrazolo[3,4-b]pyridine core, are potent and selective inhibitors of cyclin-dependent kinases, including CDK2. These compounds function as ATP-competitive inhibitors, occupying the purine (B94841) binding site of the kinase and forming key hydrogen-bonding interactions with backbone residues like Leu83 in CDK2. By blocking the activity of the CDK2/cyclin complex, these inhibitors prevent the phosphorylation of crucial substrates required for cell cycle progression, such as the retinoblastoma (Rb) protein.
Tropomyosin Receptor Kinase (TRK): Pyrazine-based and pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), particularly TrkA. Dysregulation of TRK signaling through genetic alterations like NTRK gene fusions is a known oncogenic driver in various cancers. Computational modeling and docking studies indicate that these inhibitors fit within the TRKA active site, forming hydrogen bonds with key residues such as Glu546, Met620, and Lys572, effectively blocking kinase activity.
p38 alpha MAP Kinase: Analogs with scaffolds like 3,4-dihydropyrido[3,2-d]pyrimidone and 3-amino-pyrazolo[3,4-d]pyrimidines have been developed as highly potent and selective antagonists of p38 alpha mitogen-activated protein (MAP) kinase. The p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines. X-ray crystallography has revealed that these inhibitors bind to the p38 active site where a pyridine (B92270) nitrogen can form a hydrogen bond with the amide N-H of Met109, while an aryl group extends into a nearby hydrophobic pocket not normally occupied by ATP.
| Kinase Target | Analog Scaffold | Representative IC₅₀ | Reference |
| FLT3 | Pyrido[3,4-b]pyrazin-2(1H)-one | Potent (Specific values not stated) | |
| TrkA | Pyrazolo[3,4-b]pyridine | 56 nM (Compound C03) | |
| CDK2 | Pyrazole (B372694) derivative | 0.96 µM (Compound 9) | |
| TrkA | Pyrazine (B50134) derivative | 3.5 µM (Compound 16) |
Bacterial DNA gyrase is an essential type II topoisomerase that controls DNA topology and is a validated target for antibacterial agents. The enzyme consists of two subunits: GyrA, which manages DNA breakage and reunion, and GyrB, which contains the ATP-binding site that powers the enzyme's catalytic activity. Analogs with structures related to pyrido[3,4-b]pyrazine can act as inhibitors of the ATPase activity of DNA gyrase by blocking the binding of ATP to the GyrB subunit. This competitive inhibition prevents the conformational changes necessary for the enzyme to introduce negative supercoils into DNA, ultimately halting DNA replication and bacterial growth. The design of these inhibitors is often guided by the crystal structure of the N-terminal domain of GyrB, allowing for the development of compounds that effectively occupy the ATP-binding pocket.
Beyond direct kinase inhibition, pyrido[3,4-b]pyrazine analogs modulate other critical cellular proteins. A notable example is their interaction with regulators of apoptosis. Certain pyrazolo[3,4-d]pyridazine derivatives have been shown to bind with high affinity to the BIR3 domain of the X-linked inhibitor of apoptosis (XIAP), a protein that is frequently overexpressed in cancer cells and confers treatment resistance. By interacting with XIAP, these compounds disrupt its function, thereby lowering the threshold for apoptosis induction. Furthermore, these analogs can modulate the expression levels of key apoptotic regulatory proteins, such as those in the Bcl-2 family. They have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thus disrupting the critical Bcl-2/Bax balance and promoting the intrinsic mitochondria-dependent pathway of apoptosis.
Cellular Pathway Perturbations (in vitro/cellular models)
The molecular interactions of pyrido[3,4-b]pyrazine analogs translate into significant disruptions of cellular pathways, leading to measurable outcomes such as cell cycle arrest and programmed cell death in laboratory models.
A primary consequence of the kinase and protein modulation activities of these compounds is the potent induction of apoptosis and cell cycle arrest in cancer cells.
Apoptosis: Treatment with pyrazolo[3,4-d]pyridazine and other pyrazole derivatives leads to a significant increase in the population of apoptotic cells. This is often confirmed by Annexin-V/FITC staining, which detects early apoptotic events. The mechanism involves the activation of the caspase cascade, with studies showing significant overexpression of the effector caspase-3. As mentioned previously, this is often triggered by the disruption of the Bcl-2/Bax balance, leading to the mitochondrial release of apoptotic factors.
Cell Cycle Arrest: Flow cytometry studies consistently show that pyrido[3,4-b]pyrazine analogs and related structures can halt cell cycle progression at specific checkpoints. Treatment has been shown to cause cell accumulation in the G2/M phase. For example, N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives arrest the cell cycle at the G2/M transition in MCF-7 breast cancer cells. Similarly, CDK16 inhibition by 3-amino-1H-pyrazole-based inhibitors also leads to a G2/M phase arrest. Other analogs, such as certain pyrazole derivatives acting on CDK2, can induce a significant cell cycle arrest at the G1 phase. This blockage of cell division prevents the proliferation of cancer cells.
| Compound Class | Cell Line | Effect | Reference |
| Pyrazolo[3,4-d]pyridazine | A549 (Lung Cancer) | G2/M Arrest and Apoptosis | |
| Pyrazolo[3,4-b]pyridine | MCF-7 (Breast Cancer) | G2/M Arrest | |
| 3-Amino-1H-pyrazole | (Not specified) | G2/M Arrest | |
| Pyrazole derivative | HCT-116 (Colon Cancer) | G1 Arrest and Apoptosis |
Microtubules are dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport. Several drugs target microtubule dynamics as an anti-cancer strategy. A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been identified as potent inhibitors of tubulin polymerization. Further investigation through molecular docking analysis suggests that these compounds occupy the colchicine-binding site on β-tubulin. By binding to this site, the compounds prevent the assembly of tubulin dimers into microtubules. This disruption of the microtubule network leads to a breakdown of the mitotic spindle, which is essential for chromosome segregation during mitosis. The failure to form a functional spindle triggers a mitotic checkpoint, ultimately resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis. Similarly, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have also been designed to target the colchicine (B1669291) site and significantly inhibit tubulin polymerization, leading to strong disruption of the cellular cytoskeleton.
Suppression of Protein Phosphorylation and Downstream Pathways
Analogs of Pyrido[3,4-b]pyrazine have been identified as promising protein kinase inhibitors. rsc.org A novel series of disubstituted pyrido[3,4-b]pyrazine-based compounds demonstrated inhibitory activity against a panel of seven cancer-related protein kinases, with several analogs showing activity at low micromolar IC50 values. rsc.org Structure-activity relationship (SAR) studies identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to these therapeutic targets when placed at either the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring. rsc.org
The mechanism of action for related heterocyclic compounds, such as pyrido[3,4-d]pyrimidine (B3350098) inhibitors, involves binding to the kinase active site. nih.gov For instance, studies on inhibitors of the Mps1 kinase showed that these compounds form crucial hydrogen bonds with amino acid residues like Gly605. nih.gov Additionally, hydrophobic interactions with residues such as Val539, Ala551, and Leu654 are important for the stable binding of these inhibitors to the Mps1 protein. nih.gov The inhibition of such kinases disrupts downstream signaling pathways that are often highly active in cancer cells, thereby reducing tumor cell survival. nih.gov Similarly, certain pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine analogs have shown specific inhibitory activity against Ser/Thr kinases like CLK1, with IC50 values as low as 49 nM, highlighting the potential for this scaffold to selectively target protein phosphorylation. nih.gov
Table 1: Inhibitory Activity of Selected Kinase Inhibitors
| Compound Type | Target Kinase | Key Interacting Residues | Activity |
|---|---|---|---|
| Pyrido[3,4-b]pyrazine Analogs | Cancer-related kinases | Not specified | Low micromolar IC50 values rsc.org |
| Pyrido[3,4-d]pyrimidine Analogs | Mps1 | Gly605, Lys529, Val539, Ala551 | Binding energies up to -39.95 kcal/mol nih.gov |
Upregulation of Reactive Oxygen Species (ROS)
The role of reactive oxygen species (ROS) is multifaceted; while they can cause cellular damage, they also act as important signaling molecules. mdpi.com In the context of therapeutic agents, the modulation of ROS levels can be a key mechanism of action. Some compounds exert their effects by increasing ROS levels, leading to oxidative stress and subsequent cell death, a particularly relevant mechanism in cancer therapy. Conversely, other agents act as antioxidants to reduce ROS levels. mdpi.commdpi.com While some related heterocyclic compounds have been studied for their antioxidant properties, the specific mechanism involving the upregulation of ROS by Pyrido[3,4-b]pyrazin-7-amine analogs is not extensively detailed in the available literature. General pathways show that ROS can stabilize and activate p53, a tumor suppressor protein, by oxidizing cysteine residues, thereby promoting DNA repair or apoptosis in response to cellular stress. mdpi.com
DNA/RNA Interaction Mechanisms and Electrochemical DNA Sensing
Pyrido[2,3-b]pyrazine (B189457) derivatives have been investigated for their interaction with DNA, which is a fundamental aspect of their therapeutic potential. nih.govrsc.org These small molecules can bind to DNA through noncovalent interactions. nih.gov Studies on similar pyrazine-based derivatives indicate that the interaction with the DNA groove can involve nonspecific π–π stacking between the pyrazine ring and the deoxyribose rings of DNA, with the rings arranged in a nearly parallel fashion at a distance of 3.5 to 4 Å. nih.gov The ability of a compound to snugly fit within the DNA minor groove is a potential mechanism of action. mdpi.com For some related compounds, this interaction is a precursor to covalent bond formation with DNA bases, which is critical for their biological activity. mdpi.com
This DNA-binding property has been harnessed for the development of electrochemical DNA biosensors. nih.govrsc.org These sensors use the pyrido[2,3-b]pyrazine compound as a recognition element. rsc.org When the sensor, typically a conductive material coated with the compound, encounters target DNA in a sample, the binding event causes a measurable change in the electrical properties of the sensor. rsc.org This technology allows for the detection of specific DNA sequences, which has promising applications in the early diagnosis of diseases like cancer and genetic disorders. nih.gov The interaction can be monitored by observing changes in the oxidation peaks of guanine (B1146940) and adenine (B156593) bases in the DNA strand upon complex formation with the analyte. mdpi.com
Table 2: DNA Interaction and Sensing Properties
| Compound Class | Interaction Mode | Application | Detection Principle |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine derivatives | Noncovalent binding nih.gov | Electrochemical DNA Sensing nih.govrsc.org | Change in electrical properties upon DNA binding rsc.org |
Antimicrobial Mechanistic Pathways (e.g., interaction with bacterial DNA)
The antimicrobial activity of pyrazolo[3,4-b]pyridine and related heterocyclic compounds has been demonstrated against various bacterial strains. researchgate.netjapsonline.com A primary mechanistic pathway for these compounds is believed to be their interaction with bacterial DNA. researchgate.net For certain classes of antibiotics, such as pyrrolobenzodiazepines, covalent binding to the guanine bases in the DNA minor groove is essential for their activity against Gram-negative bacteria. mdpi.com The lack of this covalent interaction in some analogs leads to a loss of activity against these bacteria, although some efficacy against Gram-positive bacteria may be retained through noncovalent DNA interactions. mdpi.com
Another potential mechanism involves the inhibition of key bacterial enzymes like DNA gyrase. mdpi.com For some triazolo[4,3-a]pyrazine derivatives, it is proposed that protonated nitrogen heterocycles can form π-cation interactions with amino acid carbonyl groups within DNA gyrase, contributing to their antibacterial effects. mdpi.com Structure-activity relationship studies have shown that specific substitutions, such as an indole (B1671886) moiety, can enhance antibacterial activity, possibly by forming hydrogen bonds with key residues in the target receptor. mdpi.com Certain pyrazolo[3,4-b]pyrazine derivatives have shown notable activity against anaerobic bacteria. nih.gov
Anti-inflammatory Mechanistic Pathways
Derivatives of pyrazolo[3,4-b]pyrazines have demonstrated significant anti-inflammatory activity. nih.govdntb.gov.ua The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). mdpi.comnih.gov These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov By inhibiting COX enzymes, these compounds reduce prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms. mdpi.com
Molecular docking studies on related pyridothiazine-1,1-dioxide derivatives have shown that these compounds can bind to the active sites of both COX-1 and COX-2. mdpi.com The selectivity towards COX-2 over COX-1 is a desirable trait, as COX-1 inhibition is associated with gastrointestinal side effects. mdpi.com The binding is influenced by subtle structural differences between the two enzyme isoforms; for example, the presence of a smaller Val523 residue in COX-2 creates an additional hydrophobic pocket that can be targeted for selective inhibition. mdpi.com Beyond COX inhibition, the anti-inflammatory effects of pyrazolo-pyridazine derivatives have also been linked to the reduction of pro-inflammatory cytokines like tumor necrosis factor (TNF-α) and interleukin-6. researchgate.net
Antioxidant Mechanisms of Action
Certain pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been designed to possess potent antioxidant activity in addition to their other biological functions. nih.gov A key mechanism is their ability to act as aldose reductase (ALR2) inhibitors. nih.gov ALR2 is an enzyme that plays a significant role in oxidative stress processes associated with various pathologies. nih.gov By inhibiting this enzyme, these compounds can mitigate oxidative damage.
The antioxidant capacity of these compounds is often enhanced by the presence of specific structural features, such as phenolic hydroxyl groups. nih.gov For example, derivatives bearing a phenolic hydroxyl-substituted C2-styryl side chain have demonstrated excellent antioxidant capabilities, with some being comparable to the well-known antioxidant Trolox. nih.gov These compounds can directly scavenge free radicals, a fundamental antioxidant mechanism. This activity has been assessed using in vitro antioxidant assays. nih.govrsc.org The combination of enzyme inhibition and direct radical scavenging provides a multifunctional approach to combating oxidative stress. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation Between Molecular Structure and Biological Target Affinity
The affinity of compounds based on the pyrido[3,4-b]pyrazine (B183377) scaffold for their biological targets is intricately linked to their molecular architecture. Research into this class of compounds and its analogs, such as 1,2-dihydropyrido[3,4-b]pyrazines, has revealed several key structural features essential for biological activity. Studies have shown that for antineoplastic activity, the 1,2-dihydrostructure is a crucial requirement. nih.gov Activity is often diminished or completely lost if the ring system is oxidized to the aromatic 1-deazapteridine or reduced to a 1-deaza-5,6,7,8-tetrahydropteridine. nih.gov
In the context of protein kinase inhibition, a novel family of disubstituted pyrido[3,4-b]pyrazine compounds was identified as a valuable series for designing inhibitors. rsc.org Structure-activity relationship (SAR) studies identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to cancer-related protein kinases when positioned at either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring. rsc.org This suggests that the pyrido[3,4-b]pyrazine core acts as a scaffold, presenting the pharmacophoric group in a specific orientation for optimal interaction with the kinase active site. Similarly, for related 1H-pyrazolo[3,4-b]pyridine derivatives, which also feature a nitrogen-rich heterocyclic core, specific substitutions are crucial for potent inhibition of targets like TANK-binding kinase 1 (TBK1). nih.gov
| Structural Feature | Impact on Biological Target Affinity | Target Class | Source(s) |
| 1,2-Dihydropyrido[3,4-b]pyrazine Core | Essential for activity; oxidation or over-reduction abolishes it. | Tubulin, Neoplastic Cells | nih.govnih.gov |
| Amino Groups at Positions 5 and 7 | Necessary for antineoplastic activity. | Tubulin, Neoplastic Cells | nih.gov |
| 4-(piperidin-1-yl)aniline Moiety at C-5/C-8 | Acts as a key pharmacophore for target binding. | Protein Kinases | rsc.org |
| Aryl Group at Position 6 | Necessary for antineoplastic activity. | Tubulin, Neoplastic Cells | nih.gov |
Influence of Substituent Effects on Cellular Activity and Selectivity
The cellular activity and selectivity of pyrido[3,4-b]pyrazine derivatives are highly dependent on the nature and position of substituents on the core ring structure. Modifications at various positions can dramatically alter a compound's potency and its selectivity profile against different cell lines or enzyme isoforms.
For 1,2-dihydropyrido[3,4-b]pyrazines active against P388 leukemia, substituents at positions 2 and 3 were shown to have a considerable influence on their activity. nih.gov The specific chemical groups at these positions also affected the rate and degree of reversibility of the compounds' effects on cultured L1210 cells. nih.gov Further studies on this scaffold highlighted the necessity of a 6-substituent containing an aryl group for antineoplastic activity. nih.gov The potency could be further enhanced by the introduction of a methyl group at the 7-position. nih.gov
In the realm of kinase inhibition, substituent effects are paramount for achieving selectivity. For a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, chemical diversity at the C-7 position was explored while keeping the C-2 (3-hydroxyphenyl) and C-4 (morpholine) groups constant. mdpi.com This strategy allowed for a better understanding of the molecular determinants for selectivity between PI3K and mTOR kinases. mdpi.com Certain C-7 substituents were found to significantly improve the inhibitory efficiency compared to the 2,4-disubstituted parent compounds. mdpi.com Similarly, for pyrazolo[3,4-d]pyrimidine inhibitors of the Lck kinase, the nature of a para-substituent on a 3-phenyl ring directly affected both potency and selectivity against a panel of kinases including src, kdr, and tie-2. researchgate.net This demonstrates that even distal modifications can transmit significant electronic and steric effects to influence binding at the kinase active site.
| Compound Series | Substituent Position | Effect on Activity/Selectivity | Target(s) | Source(s) |
| 1,2-Dihydropyrido[3,4-b]pyrazines | Positions 2 and 3 | Modulates potency and reversibility of effects. | Leukemia Cells (L1210, P388) | nih.gov |
| 1,2-Dihydropyrido[3,4-b]pyrazines | Position 6 (Aryl group) | Essential for activity. | Leukemia Cells | nih.gov |
| 1,2-Dihydropyrido[3,4-b]pyrazines | Position 7 (Methyl group) | Increases activity. | Leukemia Cells | nih.gov |
| Pyrido[3,2-d]pyrimidines | Position C-7 | Modulates selectivity between PI3K and mTOR. | PI3K/mTOR Kinases | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Position C-3 (para-substituent on phenyl) | Affects potency and selectivity for lck vs. src, kdr, tie-2. | Lck, src, kdr, tie-2 Kinases | researchgate.net |
Correlation Between Molecular Structure and Photophysical/Electrochemical Properties
The photophysical and electrochemical properties of the pyrido[3,4-b]pyrazine scaffold and its isomers are governed by the electronic nature of the heterocyclic core and its substituents. The pyrido[2,3-b]pyrazine (B189457) core, for instance, is noted for its high electron-accepting ability due to the presence of additional pyridine (B92270) nitrogen atoms. nih.govrsc.org When combined with electron-donating groups, such as the amine in pyrido[3,4-b]pyrazin-7-amine, a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture is formed. This structure is fundamental to the compound's optical and electronic characteristics.
This D-A arrangement gives rise to intramolecular charge transfer (ICT) transitions, which are visible in the UV-visible absorption spectra. nih.govrsc.org For a series of pyrido[2,3-b]pyrazine-based D-A-D molecules, ICT transitions were observed between 412–485 nm, leading to a broad range of emission wavelengths from blue to red (486–624 nm) in both solution and solid states. nih.govrsc.org The specific wavelengths are tuned by altering the donor amine groups, demonstrating a clear structure-property relationship. nih.gov
The electrochemical properties are similarly influenced by these structural modifications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the electrochemical band gap, can be systematically tuned. For phenazine-amine derivatives, another class of D-A compounds, HOMO levels were found in the range of -5.39 to -5.68 eV and LUMO levels from -3.59 to -3.71 eV, resulting in band gaps between 1.73–2.04 eV. rsc.org For pyrido[2,3-b]pyrazine dyes, the band gaps were found to be between 1.67–2.36 eV. nih.govrsc.org These tunable properties make such compounds promising for applications in organic electronics. nih.govrsc.orgrsc.org
| Compound Series | Key Structural Feature | Absorption (nm) | Emission (nm) | Band Gap (eV) | Source(s) |
| Pyrido[2,3-b]pyrazine Dyes | D-A-D architecture with varied donor amines | 412-485 (ICT) | 486-624 | 1.67-2.36 | nih.govrsc.org |
| Phenazine-Amine Dyes | D-A architecture with varied donor amines | 431-501 (ICT) | 498-641 | 1.73-2.04 | rsc.org |
| Thieno[3,4-b]pyrazine Analogues | Extended fused-ring systems | N/A | N/A | N/A | nih.gov |
| Pyrido[2,3-b]pyrazine Derivatives | Varied aromatic substituents | N/A | N/A | N/A | nih.gov |
Design Principles for Modulating Compound Stability and Reactivity
The reactivity of the pyridopyrazine system allows for derivatization through various chemical reactions. For instance, the synthesis of analogs often involves reactions like amine substitutions or Suzuki arylations on a chlorinated precursor, such as a tetrahydropyridopyridazinone. mdpi.com The ability to selectively introduce substituents at different positions on the ring is a fundamental design principle. This allows chemists to modulate properties such as solubility, metabolic stability, and target residence time without compromising the core pharmacophore responsible for biological activity.
Furthermore, the stability of the final compound can be influenced by the choice of substituents. Introducing bulky groups can provide steric hindrance, protecting reactive sites from metabolic enzymes and increasing the compound's in vivo half-life. Conversely, introducing specific functional groups can be used to create prodrugs that are stable until they reach a target tissue, where they are then cleaved to release the active molecule. The synthesis of various analogs, as seen in the development of kinase inhibitors, inherently involves leveraging the reactivity of the core to build a library of compounds with diverse properties, from which candidates with optimal stability and activity can be selected. rsc.org
Advanced Applications in Chemical and Materials Science
Application as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
Pyrido[3,4-b]pyrazine-based compounds have emerged as promising sensitizers in dye-sensitized solar cells (DSSCs), a type of photovoltaic cell that mimics natural photosynthesis to convert light into electrical energy. Their performance is intricately linked to their molecular design, particularly the nature of the donor and π-spacer groups attached to the pyridopyrazine core.
Tuning of Bulky Donors and Pi-Spacers for Performance Optimization
The efficiency of DSSCs is highly dependent on the molecular engineering of the organic dye sensitizer (B1316253). Research has demonstrated that modifying the bulky donor groups and the π-conjugated spacers in pyrido[3,4-b]pyrazine-based dyes can significantly enhance their photovoltaic performance.
In one study, two new sensitizers with a pyrido[3,4-b]pyrazine (B183377) core were synthesized, one with an indoline (B122111) donor (DT-1) and the other with a triphenylamine (B166846) donor (DT-2). researchgate.netresearchgate.net The indoline-based sensitizer, DT-1, exhibited a higher photoelectric conversion efficiency of 8.57% under standard simulated sunlight when used with a cobalt-based electrolyte. researchgate.netresearchgate.net This superior performance was attributed to the bulky nature of the indoline donor and an insulating biphenyl (B1667301) branch, which helps to prevent dye aggregation on the TiO₂ surface and reduce charge recombination. researchgate.netresearchgate.net
Another series of studies focused on modifying both the donor and the π-spacer. A series of pyrido[3,4-b]pyrazine-based organic sensitizers (PP-I and APP-I–IV) were synthesized with different donor and π-spacer moieties. hoffmanchemicals.com The introduction of octyloxy groups to the donor unit in dye APP-IV was found to extend the π-conjugation, which in turn raised the highest occupied molecular orbital (HOMO) energy level and facilitated its oxidation. hoffmanchemicals.com This resulted in a reduced HOMO-LUMO energy gap and a red-shift in the absorption spectrum, leading to a higher power conversion efficiency. hoffmanchemicals.com The strategic placement of bulky groups and the extension of π-conjugation are therefore key strategies for optimizing the performance of these sensitizers.
Table 1: Photovoltaic Performance of Pyrido[3,4-b]pyrazine-based DSSCs
| Dye | Donor Group | π-Spacer | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|---|---|
| DT-1 | Indoline | Thiophene | 16.08 | 802 | 0.66 | 8.57 | researchgate.netresearchgate.net |
| DT-2 | Triphenylamine | Thiophene | - | - | - | - | researchgate.netresearchgate.net |
| APP-IV | Triphenylamine with octyloxy groups | Thiophene | - | - | - | 7.12 | hoffmanchemicals.com |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency. Data for DT-2 was used for comparison but specific values were not provided in the abstract.
Charge Recombination and Electron Injection Mechanisms in DSSCs
A critical factor limiting the efficiency of DSSCs is charge recombination, where the injected electron in the semiconductor (e.g., TiO₂) recombines with the oxidized dye or the redox electrolyte. The molecular structure of the pyrido[3,4-b]pyrazine sensitizer plays a crucial role in mitigating this process.
Electrochemical impedance spectroscopy (EIS) and intensity-modulated photovoltage spectroscopy (IMVS) have been used to study the charge recombination dynamics in DSSCs based on pyrido[3,4-b]pyrazine dyes. researchgate.netresearchgate.net For the DT-1 sensitizer with its bulky indoline donor, these studies revealed significantly lower charge recombination compared to its triphenylamine counterpart, DT-2. researchgate.netresearchgate.net The bulky donor group and its insulating branch effectively create a barrier that hinders the approach of the electrolyte's redox species to the TiO₂ surface, thereby suppressing recombination. researchgate.netresearchgate.net
Electrochemical Sensing Platforms, particularly for DNA
Derivatives of pyridopyrazine, such as pyrido[2,3-b]pyrazines, have been investigated for their potential in developing electrochemical biosensors, particularly for the detection of DNA. nih.govchemimpex.comresearchgate.net These sensors operate based on the interaction of the pyridopyrazine compound with DNA, which can be monitored electrochemically.
While research on the specific use of pyrido[3,4-b]pyrazin-7-amine for this application is not extensively documented in the provided results, the study of its isomers provides valuable insights. In one study, novel pyrido[2,3-b]pyrazine (B189457) derivatives were synthesized and utilized for the first time in the electrochemical sensing of DNA. nih.govchemimpex.comresearchgate.net The interaction between these compounds and DNA is a key aspect for their potential therapeutic applications and for the development of new diagnostic tools. nih.govchemimpex.comresearchgate.net The fundamental principle of these DNA electrochemical biosensors involves using DNA as a recognition element to detect specific target molecules. researchgate.net
Role in Advanced Organic Materials and Optoelectronics
The pyrido[3,4-b]pyrazine scaffold is a valuable building block for advanced organic materials with interesting optoelectronic properties. The inherent electronic characteristics of this heterocyclic system, which can be fine-tuned through chemical modification, make it suitable for applications in fields like nonlinear optics (NLO).
Research on the related pyrido[2,3-b]pyrazine derivatives has demonstrated their potential for NLO applications. nih.govchemimpex.com Density functional theory (DFT) calculations on these molecules have been used to determine their electronic and spectroscopic properties, including their first and second hyperpolarizabilities, which are measures of their NLO response. nih.govchemimpex.com Compounds with a lower HOMO-LUMO energy gap were found to exhibit a more significant NLO response. nih.govchemimpex.com This highlights the potential of pyridopyrazine-based compounds in the development of materials for optical data storage, optical computing, and telecommunications. The applications of these materials also extend to display technologies. researchgate.net
Development of Peptidomimetics Incorporating Pyrido[3,4-b]pyrazine Scaffolds
Peptidomimetics are molecules that mimic the structure and function of peptides, but with improved stability and bioavailability. The incorporation of rigid heterocyclic scaffolds, such as the pyrido[3,4-b]pyrazine core, is a strategy to create peptidomimetics with well-defined conformations.
While direct examples of peptidomimetics from this compound were not found, research on the closely related 5H-pyrrolo[3,4-b]pyrazine scaffold demonstrates the utility of this approach. A range of peptidomimetics were designed and synthesized starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. The incorporation of these cyclic constructs into peptides can enhance their affinity for specific biological targets by reducing their conformational flexibility. This area of research is significant for the development of new therapeutic agents.
Applications in Agrochemical Research (e.g., Fungicides, Herbicides)
The pyrido[3,4-b]pyrazine scaffold has also found applications in the field of agrochemical research. Specifically, it is utilized in the formulation of pesticides and herbicides to improve crop protection and yield.
While detailed studies on the specific activity of this compound as a fungicide or herbicide are not prevalent in the provided search results, the broader class of pyridopyrazines has shown significant promise. For instance, novel trisubstituted pyrido[2,3-b]pyrazines have been identified as potent fungicides, exhibiting activity against important plant pathogens. hoffmanchemicals.com These compounds are considered aza-analogs of other fungicidal pyridopyrimidines. hoffmanchemicals.com The development of pyrazine (B50134) derivatives as herbicides has also been a subject of research, with some compounds showing selective herbicidal activity. Although the direct use of this compound in commercial agrochemicals is not detailed, its structural motif is clearly of interest in the ongoing search for new and effective crop protection agents.
Future Research Directions and Perspectives for Pyrido 3,4 B Pyrazin 7 Amine
Emerging Synthetic Technologies and Green Chemistry Approaches
The future synthesis of Pyrido[3,4-b]pyrazin-7-amine and its derivatives will likely be shaped by the dual pressures of increasing molecular complexity and the growing demand for environmentally sustainable chemical processes. Traditional synthetic routes often rely on harsh reagents and produce significant waste. rasayanjournal.co.in The adoption of green chemistry principles is therefore a critical avenue for future exploration.
Key future research directions in synthesis include:
Microwave-Assisted Organic Synthesis (MAOS): This technology has the potential to dramatically reduce reaction times, improve yields, and enhance the purity of this compound derivatives. rasayanjournal.co.in Future studies should focus on optimizing microwave parameters for key synthetic steps, such as the initial condensation and subsequent amination reactions.
Multicomponent Reactions (MCRs): Designing one-pot MCRs for the assembly of the pyrido[3,4-b]pyrazine (B183377) core would significantly improve synthetic efficiency by minimizing intermediate isolation and purification steps. rasayanjournal.co.innih.gov This approach aligns with the principles of atom economy and waste reduction.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and facile scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.
Catalytic C-N Cross-Coupling Reactions: The development of more efficient and selective catalysts for the final amination step to introduce the 7-amino group is a crucial area. Research into novel palladium, copper, or even earth-abundant metal catalysts could lead to milder reaction conditions and broader substrate scope.
Use of Greener Solvents: A shift away from traditional volatile organic solvents towards more benign alternatives like ionic liquids or deep eutectic solvents is anticipated. rasayanjournal.co.in Research is needed to explore the solubility and reactivity of intermediates in these green solvent systems.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. rasayanjournal.co.in |
| Multicomponent Reactions | Increased efficiency, atom economy, reduced waste. rasayanjournal.co.innih.gov |
| Flow Chemistry | Precise process control, enhanced safety, scalability. |
| Advanced Catalysis | Milder reaction conditions, improved selectivity, broader scope. |
| Green Solvents | Reduced environmental impact, potential for catalyst recycling. rasayanjournal.co.in |
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research has highlighted the potential of the pyrido[3,4-b]pyrazine scaffold in areas like oncology and inflammatory diseases, the future holds promise for exploring a wider range of biological targets and therapeutic indications for this compound.
Kinase Inhibition: Derivatives of the pyrido[3,4-b]pyrazine scaffold have shown activity against various protein kinases. rsc.org Future research should focus on screening this compound and its analogues against a broader panel of kinases implicated in diseases beyond cancer, such as neurodegenerative disorders and metabolic syndromes. A significant area of interest is spleen tyrosine kinase (Syk), an important mediator in the signaling of immunoreceptors. google.com Inhibitors of Syk have potential applications in treating rheumatoid arthritis and B-cell lymphomas. google.com
GPCR Modulation: The structural features of this compound make it a candidate for modulating G-protein coupled receptors (GPCRs). For instance, related compounds have been investigated as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, suggesting potential applications in anxiety and stress-related disorders. nih.gov
Epigenetic Targets: The role of epigenetic modifiers in disease is increasingly recognized. Pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as inhibitors of histone lysine (B10760008) demethylases, suggesting that this compound derivatives could be explored for their potential to modulate epigenetic pathways. mdpi.com
Anti-Infective Agents: The nitrogen-rich heterocyclic core of this compound is a common feature in many antimicrobial agents. Future studies could evaluate its efficacy against a range of bacterial, fungal, and parasitic pathogens, particularly those with emerging drug resistance.
| Potential Therapeutic Area | Specific Biological Target(s) |
| Inflammatory/Autoimmune Diseases | Spleen Tyrosine Kinase (Syk). google.com |
| Oncology | Various protein kinases, rsc.org Topoisomerase II. nih.gov |
| Neurological Disorders | Corticotropin-Releasing Factor-1 (CRF1) Receptor. nih.gov |
| Infectious Diseases | Novel bacterial or fungal enzymes. |
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
To accelerate the discovery and optimization of novel this compound-based therapeutics, advanced computational methods will be indispensable. These tools can provide deep insights into structure-activity relationships (SAR) and structure-property relationships (SPR).
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) can be employed to elucidate the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. rsc.org This understanding can guide the design of molecules with desired electronic features for specific biological interactions or material properties.
Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding modes of this compound analogues within the active sites of target proteins. nih.gov Long-timescale molecular dynamics simulations can further assess the stability of ligand-protein complexes and reveal key interactions that govern binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on experimental data, it will be possible to predict the biological activity of virtual compounds. This allows for the rapid in silico screening of large virtual libraries of Pyrido[3-a]pyrazin-7-amine derivatives, prioritizing the most promising candidates for synthesis.
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are essential for early-stage drug discovery. Applying these models to this compound analogues can help to identify and mitigate potential liabilities before significant resources are invested.
Integration with Nanotechnology and Advanced Materials Systems
The unique electronic and structural properties of the pyrido[3,4-b]pyrazine core suggest exciting opportunities at the intersection of chemistry, nanotechnology, and materials science. chemimpex.com
Drug Delivery Systems: Encapsulating this compound or its potent derivatives within nanocarriers, such as liposomes, polymeric nanoparticles, or chitosan-based systems, could enhance their solubility, stability, and targeted delivery to disease sites. nih.gov This approach can minimize off-target effects and improve therapeutic efficacy. A study on a related 5H-pyrrolo[3,4-b]pyrazin-5,7-(6H)-dione derivative has already demonstrated the potential of using chitosan (B1678972) nanoparticles for targeted cancer therapy. nih.gov
Organic Electronics: Pyrido[3,4-b]pyrazine-based molecules have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgnih.gov Further research could optimize the structure of this compound to improve its light-harvesting capabilities and charge transfer properties for applications in next-generation photovoltaics.
Electrochromic Materials: Hybrid polymers incorporating pyrido[4,3-b]pyrazine units have been shown to exhibit interesting electrochromic properties, changing color in response to an electrical potential. semanticscholar.org this compound could be explored as a building block for novel electrochromic polymers with applications in smart windows, displays, and sensors.
Biosensors: The ability of the pyrido[3,4-b]pyrazine scaffold to interact with biological molecules could be harnessed to develop novel electrochemical or fluorescent biosensors. For instance, derivatives could be designed to bind selectively to specific DNA sequences or proteins, leading to a detectable signal. nih.gov
| Application Area | Role of this compound |
| Targeted Drug Delivery | Active pharmaceutical ingredient encapsulated in nanocarriers. nih.gov |
| Dye-Sensitized Solar Cells | As a core component of organic sensitizers. acs.orgnih.gov |
| Electrochromic Devices | As a monomer for creating color-changing polymers. semanticscholar.org |
| Biosensing | As a recognition element for specific biomolecules. nih.gov |
Interdisciplinary Research Synergies and Collaborative Opportunities
The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. Future breakthroughs will likely emerge from collaborations that bridge traditional scientific boundaries.
Medicinal Chemistry and Chemical Biology: Collaborative efforts are needed to not only synthesize novel analogues but also to develop sophisticated biological assays to probe their mechanisms of action and identify novel cellular targets.
Computational Chemistry and Structural Biology: A tight feedback loop between computational modelers and experimentalists will be crucial for the iterative design and optimization of potent and selective inhibitors or modulators.
Materials Science and Engineering: The development of advanced materials based on this compound will require close collaboration between synthetic chemists and materials engineers to tailor the molecular architecture for specific optical, electronic, or self-assembly properties.
Pharmacology and Clinical Research: To translate promising preclinical findings into tangible therapeutic benefits, partnerships between academic researchers, pharmaceutical companies, and clinical investigators will be essential.
Addressing Unexplored Mechanisms of Action and Biological Pathways
While current research has provided initial insights into the biological activity of pyrido[3,4-b]pyrazines, a vast landscape of potential mechanisms and pathways remains to be explored for this compound.
Phenotypic Screening: High-content phenotypic screening of this compound and its derivatives in various cell-based models of disease can uncover unexpected therapeutic activities and provide clues to novel mechanisms of action, independent of a predefined molecular target.
Chemoproteomics: Advanced chemoproteomic techniques, such as activity-based protein profiling (ABPP), can be used to identify the direct cellular targets of this compound on a global scale. This can reveal off-target effects and uncover entirely new therapeutic opportunities.
Systems Biology Approaches: Integrating data from transcriptomics, proteomics, and metabolomics studies after treating cells with this compound can provide a holistic view of its impact on cellular networks and pathways. This systems-level understanding can help to elucidate complex mechanisms of action and identify biomarkers of response.
Investigation of Allosteric Modulation: Many current inhibitors target the highly conserved active sites of enzymes. A future direction is to design this compound analogues that act as allosteric modulators, binding to less conserved sites on target proteins. This can lead to greater selectivity and novel pharmacological profiles.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
